molecular formula C6H11ClN4O3 B1680775 Sarmustine CAS No. 81965-43-7

Sarmustine

Cat. No.: B1680775
CAS No.: 81965-43-7
M. Wt: 222.63 g/mol
InChI Key: HYHJFNXFVPGMBI-UHFFFAOYSA-N
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Description

2-Chloroethyl-3-sarcosinamide-1-nitrosourea, commonly known as SarCNU, is a novel analogue of chloroethylnitrosourea. It has been studied for its potential anticancer properties, particularly in the treatment of gliomas and other solid tumors. SarCNU is known for its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SarCNU involves the reaction of 2-chloroethylamine hydrochloride with sarcosine to form 2-chloroethylsarcosinamide. This intermediate is then treated with nitrosyl chloride to yield the final product, 2-chloroethyl-3-sarcosinamide-1-nitrosourea .

Industrial Production Methods

Industrial production of SarCNU follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade SarCNU .

Chemical Reactions Analysis

Types of Reactions

SarCNU undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: SarCNU is used as a model compound to study the reactivity of nitrosoureas and their derivatives.

    Biology: It is employed in research to understand the mechanisms of cell cycle arrest and apoptosis in cancer cells.

    Medicine: SarCNU has shown promise in the treatment of gliomas and other solid tumors.

    Industry: SarCNU is used in the development of new anticancer drugs and formulations.

Mechanism of Action

SarCNU exerts its effects by alkylating DNA, leading to DNA damage and subsequent cell death. It is transported into cells via the catecholamine uptake2 carrier, which enhances its cytotoxicity. The compound induces apoptosis by activating caspases and other apoptotic markers. Additionally, SarCNU causes cell cycle arrest at the G2/M phase by modulating the levels of cyclin B1 and cdc-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SarCNU

SarCNU is unique due to its enhanced cytotoxicity and reduced myelotoxicity compared to other nitrosoureas. It is specifically transported into cells via the catecholamine uptake2 carrier, which contributes to its increased efficacy against gliomas. Additionally, SarCNU has shown better tumor-to-brain ratios, making it a promising candidate for the treatment of brain tumors .

Properties

CAS No.

81965-43-7

Molecular Formula

C6H11ClN4O3

Molecular Weight

222.63 g/mol

IUPAC Name

2-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]acetamide

InChI

InChI=1S/C6H11ClN4O3/c1-10(4-5(8)12)6(13)11(9-14)3-2-7/h2-4H2,1H3,(H2,8,12)

InChI Key

HYHJFNXFVPGMBI-UHFFFAOYSA-N

SMILES

CN(CC(=O)N)C(=O)N(CCCl)N=O

Canonical SMILES

CN(CC(=O)N)C(=O)N(CCCl)N=O

Appearance

Solid powder

Key on ui other cas no.

81965-43-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sarmustine;  SarCNU;  NSC-364432;  NSC 364432;  NSC364432;  Sarcosinamide;  chloroethyl nitrosourea;  Sarcosinamide;  chloroethylnitrosourea.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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